The Mechanism of Action of Tizaterkib: A Technical Guide
The Mechanism of Action of Tizaterkib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tizaterkib (formerly known as AZD0364 and ATG-017) is a potent, selective, and orally bioavailable small molecule inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). As a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, the RAS/RAF/MEK/ERK pathway is a primary driver of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in upstream components like BRAF and RAS, is a hallmark of numerous human cancers. Tizaterkib's targeted inhibition of ERK1/2 presents a promising therapeutic strategy for tumors harboring these mutations and those that have developed resistance to upstream inhibitors. This document provides an in-depth overview of the mechanism of action of Tizaterkib, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action
Tizaterkib is a reversible, ATP-competitive inhibitor that specifically targets the serine/threonine kinases ERK1 and ERK2.[1] By binding to the ATP-binding pocket of these enzymes, Tizaterkib prevents their phosphorylation and subsequent activation.[1] This blockade of ERK1/2 activity halts the downstream phosphorylation of numerous substrates, effectively shutting down the MAPK/ERK signaling pathway.[1] The consequence of this inhibition is a reduction in tumor cell proliferation and survival, particularly in cancer cells where the MAPK pathway is constitutively active.[1][2]
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression. Tizaterkib acts at the terminal kinase step of this pathway.
Quantitative Data
The potency and selectivity of Tizaterkib have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Assay Type | Target | Cell Line | IC50 / GI50 (nM) | Reference |
| Biochemical Assay | ERK2 | - | 0.66 | [1] |
| p-p90RSK Cellular Assay | ERK1/2 | A375 | 5.73 | [1] |
| Cell Proliferation (GI50) | - | A375 | 60 | [3] |
| Cell Proliferation (GI50) | - | Calu-6 | 200 | [3] |
| Xenograft Model | Cancer Type | Mutation | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| A375 | Melanoma | BRAF V600E | 50 mg/kg QD | 100% (regression) | [4] |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 50 mg/kg QD | 100% (regression) | [4] |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | 50 mg/kg QD | 68% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of Tizaterkib.
ERK2 Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of Tizaterkib on the enzymatic activity of ERK2.
Detailed Protocol:
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Reaction Setup: In a 384-well plate, prepare a reaction mixture containing kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA), recombinant active ERK2 enzyme, and a suitable substrate like myelin basic protein (MBP).
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Compound Addition: Add serial dilutions of Tizaterkib or DMSO as a vehicle control to the wells.
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Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., at a concentration close to the Km for ERK2).
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Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
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Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a radiometric assay measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate, or a luminescence-based assay like the ADP-Glo™ Kinase Assay which measures ADP production.
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Data Analysis: Plot the percentage of inhibition against the logarithm of Tizaterkib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis for ERK Pathway Inhibition
Western blotting is used to assess the phosphorylation status of ERK and its downstream targets in cells treated with Tizaterkib.
Detailed Protocol:
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Cell Culture and Treatment: Seed cancer cell lines (e.g., A375, Calu-6) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Tizaterkib or DMSO for the desired time (e.g., 2 or 24 hours).
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Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated p90RSK (p-p90RSK), and a loading control (e.g., GAPDH or Vinculin) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with Tizaterkib.
Detailed Protocol:
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
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Compound Treatment: Treat the cells with a range of concentrations of Tizaterkib or DMSO as a control.
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Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells and determine the GI50 (the concentration that causes 50% inhibition of cell growth).
Conclusion
Tizaterkib is a highly potent and selective inhibitor of ERK1/2 with a well-defined mechanism of action. By targeting the terminal kinases in the MAPK signaling pathway, it effectively suppresses the proliferation and survival of cancer cells driven by this pathway. Preclinical data demonstrates its efficacy in both in vitro and in vivo models, particularly those with BRAF and KRAS mutations. The ongoing clinical development of Tizaterkib will further elucidate its therapeutic potential in various solid tumors and hematological malignancies. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and advance the clinical application of Tizaterkib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD0364 Is a Potent and Selective ERK1/2 Inhibitor That Enhances Antitumor Activity in KRAS-Mutant Tumor Models when Combined with the MEK Inhibitor, Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
